6-Chloro-[1,1'-biphenyl]-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8ClN |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-chloro-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8ClN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H |
InChI Key |
YFLKIQRYVXYHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 1,1 Biphenyl 2 Carbonitrile
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orgamazonaws.com For 6-Chloro-[1,1'-biphenyl]-2-carbonitrile, the most logical and common disconnection occurs at the C-C bond between the two phenyl rings. This disconnection simplifies the target molecule into two key synthons: a substituted halobenzonitrile and a phenyl group donor.
This primary disconnection leads to two main forward-synthetic strategies:
Strategy A: Coupling a 2-chloro-6-halobenzonitrile derivative with a phenyl organometallic reagent.
Strategy B: Coupling a phenyl halide with a 2-chloro-6-cyanophenyl organometallic reagent.
A secondary disconnection strategy involves the C-CN bond. This approach considers the nitrile group as a functional group that can be introduced late in the synthesis, typically from an amino precursor via a Sandmeyer reaction. This would require the prior synthesis of 6-chloro-[1,1'-biphenyl]-2-amine.
Classical Approaches to Biphenyl (B1667301) and Nitrile Synthesis Applied to this compound Precursors
Classical methods, while sometimes requiring harsh conditions, remain fundamental in organic synthesis and can be applied to create the necessary precursors or the final product itself.
Sandmeyer Reactions and Derivatives for Nitrile Formation
The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. wikipedia.orgnumberanalytics.com Discovered by Traugott Sandmeyer in 1884, this reaction typically uses copper(I) cyanide (CuCN) to replace the diazonium group (-N₂⁺) with a nitrile group (-CN). wikipedia.orggeeksforgeeks.org
In the context of synthesizing this compound, this method would be applied to a precursor, 6-chloro-[1,1'-biphenyl]-2-amine. The synthesis would proceed in two main steps:
Diazotization: The amine is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form the corresponding diazonium salt. numberanalytics.commnstate.edu
Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a cyanide group, yielding the target this compound and liberating nitrogen gas. geeksforgeeks.orgnih.gov
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While effective, the Sandmeyer reaction can be hazardous due to the potentially explosive nature of diazonium salts. geeksforgeeks.org
Ullmann and Related Coupling Reactions for Biphenyl Formation
The Ullmann reaction, first reported in 1901, is a classic method for forming C-C bonds between aryl halides, typically using copper powder or copper bronze at high temperatures. operachem.com This reaction is a homocoupling or cross-coupling of aryl halides to synthesize symmetrical or unsymmetrical biphenyls. researchgate.net
To synthesize this compound, an Ullmann coupling could theoretically involve the reaction between 2-chloro-6-iodobenzonitrile (B29706) and benzene (B151609), or more practically, the cross-coupling of two different aryl halides. However, the classic Ullmann conditions are often harsh, requiring high temperatures (often over 200°C) and stoichiometric amounts of copper, and can result in low yields and byproducts, particularly in cross-coupling scenarios. operachem.comnih.gov Modern modifications have improved the reaction's scope and conditions, but for sterically hindered substrates, yields can remain modest compared to newer methods. For instance, studies comparing Suzuki and Ullmann couplings for synthesizing sterically hindered polychlorinated biphenyls found that Suzuki couplings gave significantly better yields (65–98%) compared to the classic Ullmann reaction (20–38%). nih.gov
Modern Cross-Coupling Strategies in the Synthesis of this compound
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions, which offer high efficiency, selectivity, and functional group tolerance under milder conditions than classical methods.
Suzuki-Miyaura Coupling Methodologies
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, utilizing a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This method is widely favored for its mild reaction conditions, commercial availability of reagents, and the non-toxic nature of the boron-containing byproducts. organic-chemistry.org
The synthesis of this compound via Suzuki coupling typically involves the reaction of phenylboronic acid with a dihalobenzonitrile, such as 2-bromo-6-chlorobenzonitrile (B1293626) or 2-chloro-6-iodobenzonitrile. The reactivity of the halide follows the order I > Br > Cl, making aryl iodides and bromides the preferred substrates. libretexts.org
Key components of the Suzuki-Miyaura coupling include:
Palladium Catalyst: Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and more advanced catalysts with specialized phosphine (B1218219) ligands like XPhos or SPhos, which are effective for challenging substrates. nih.gov
Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is essential for the catalytic cycle.
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.
Recent studies have focused on optimizing conditions for electron-poor substrates, such as polyfluorinated biphenyls, which can be challenging to couple. These studies provide a toolkit for synthesizing electron-deficient biphenyls, which is applicable to compounds like this compound. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis This table presents generalized conditions and findings from various studies on Suzuki-Miyaura couplings and may not be specific to the exact synthesis of this compound but are representative of the methodologies.
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodide/Bromide | Phenylboronic Acid | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene | 100 | 65-98 | nih.gov |
| 6-Chloropurines | Arylboronic Acids | Na₂PdCl₄ / cataCXium F sulf | - | Water / n-Butanol | - | - | nih.gov |
| Tetrafluoroiodobenzene | Trifluoroboronic Acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | High | nih.gov |
| Aryl Halides | Arylboronate Esters | Copper(I) Catalysts | tBuONa | Toluene | 80 | - | orgsyn.org |
Negishi and Stille Coupling Protocols
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming C-C bonds and is known for its high functional group tolerance. wikipedia.org The synthesis of this compound could be achieved by coupling phenylzinc chloride with a 2-chloro-6-halobenzonitrile or by coupling a (2-chloro-6-cyanophenyl)zinc halide with an aryl halide. Palladium catalysts generally provide higher yields and broader functional group tolerance than nickel catalysts. wikipedia.org
Stille Coupling
The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.org The key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. organic-chemistry.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org
For the synthesis of this compound, the Stille coupling could proceed by reacting a tributylphenylstannane with a 2-chloro-6-halobenzonitrile in the presence of a palladium catalyst like Pd(PPh₃)₄. libretexts.org Additives such as copper(I) salts can accelerate the reaction. organic-chemistry.org
Table 2: Comparison of Modern Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Palladium | Low toxicity, stable reagents, mild conditions | Base-sensitive substrates can be problematic |
| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity and functional group tolerance | Moisture and air-sensitive reagents |
| Stille | Organotin (R-SnR'₃) | Palladium | Excellent functional group tolerance, stable reagents | High toxicity of tin compounds |
Buchwald-Hartwig Amination Precursors
C-H Activation and Direct Arylation Approaches in this compound Synthesis
The synthesis of biphenyl-2-carbonitrile derivatives has been effectively achieved through palladium-catalyzed C-H activation, where the nitrile group itself acts as a directing group to facilitate arylation at the ortho-position. google.com This strategy offers an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.
A plausible route to this compound via this method would involve the direct arylation of 2-chlorobenzonitrile (B47944) with benzene or a phenylating agent. The palladium(II) catalyst, often in a trifluoroacetic acid (TFA) medium, would coordinate to the nitrile group, enabling the activation of the C-H bond at the C6 position, followed by coupling with the aryl partner. google.com
Similarly, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool. google.com These reactions can utilize user-friendly organosilicon reagents as coupling partners. google.com A hypothetical synthesis could involve the reaction of a 2-chlorobenzonitrile derivative with a phenylsilane (B129415) in the presence of a rhodium catalyst.
Key methodologies for related biphenyl-2-carbonitrile syntheses are summarized below:
| Method | Catalyst System | Key Features | Reference(s) |
| Pd(II)-Catalyzed C-H Arylation | Pd(OAc)₂ in TFA | Utilizes the nitrile as a directing group for ortho-arylation of benzonitriles with aryl halides. | google.com |
| Rh(III)-Catalyzed C-H Hiyama Coupling | [Cp*RhCl₂]₂ / AgSbF₆ | Couples benzimidate derivatives (as nitrile precursors) with arylsilanes. | google.com |
| Nickel-Catalyzed Cross-Coupling | Nickel catalyst with diphosphine ligand | Couples arylzinc or arylmagnesium reagents with 2-chlorobenzonitrile. | google.com |
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. This includes the use of safer solvents, renewable materials, and more sustainable catalysts.
A significant advancement in the synthesis of biphenyl-2-carbonitriles is the use of water as a sustainable solvent. google.com Research has demonstrated that rhodium(III)-catalyzed C-H Hiyama cross-coupling reactions can proceed efficiently in water, offering a non-toxic and environmentally benign alternative to traditional organic solvents like DMF or dioxane. google.com For the synthesis of a related biphenyl-2-carbonitrile, water was found to be the optimal solvent, leading to significantly higher yields compared to organic solvents. google.com This approach could potentially be adapted for the synthesis of this compound.
Furthermore, Suzuki-Miyaura couplings, a primary method for biphenyl synthesis, have been successfully performed in water or water/alcohol mixtures for related substrates, such as 6-chloropurines, using water-soluble ligands. mdpi.comresearchgate.net
While palladium has been the dominant catalyst for cross-coupling reactions, its high cost and toxicity have driven research into more abundant and less toxic first-row transition metals. rsc.org
Nickel Catalysis: Nickel catalysts have proven effective for the cross-coupling of aryl chlorides, such as 2-chlorobenzonitrile, with organozinc reagents to form biaryl compounds. google.com
Iron and Cobalt Catalysis: Iron and cobalt are highly attractive, earth-abundant alternatives. Iron-catalyzed Suzuki-Miyaura reactions have been developed for synthesizing biphenyl derivatives, noted for reducing homocoupling byproducts. rsc.org Although not specifically documented for this compound, these systems represent a frontier in sustainable biphenyl synthesis. rsc.org
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The yield of this compound is highly dependent on the chosen synthetic route and the careful optimization of reaction parameters. Drawing parallels from the synthesis of structurally similar compounds, such as 4'-chloro-2-nitrobiphenyl (B3055000) via Suzuki coupling, several factors are critical. researchgate.net
A systematic optimization process would typically involve screening:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. For a related synthesis, various phosphine ligands were tested, with dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphane providing the highest yield (95%). researchgate.net
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.
Solvent: Solvents like toluene, dioxane, or DMF/water mixtures are commonly used. researchgate.netgoogle.com The optimal choice depends on the specific catalyst system and substrates.
Temperature and Reaction Time: These parameters are often interdependent. For the synthesis of 4'-chloro-2-nitrobiphenyl, the yield increased from 78% at 3.5 hours to 95% after 10 hours at 110 °C. researchgate.net
The following table illustrates an example of parameter optimization for a related Suzuki-Miyaura reaction that could serve as a model for optimizing the synthesis of this compound.
Table 1: Model Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Ligand | Different phosphine ligands (L1, L2, L3) | Ligand L2 gave the highest yield (95%). | researchgate.net |
| Catalyst Loading | 0.05 mol% vs. 0.1 mol% | 0.1 mol% provided the optimal yield. | researchgate.net |
| Reaction Time | 3.5h, 6h, 10h | Yield increased with time, peaking at 10h. | researchgate.net |
| Solvent | Toluene, Dioxane, DMF | Toluene was found to be the most effective solvent. | researchgate.net |
Analysis of Byproduct Formation and Selectivity in Synthetic Routes to this compound
Controlling selectivity and minimizing byproduct formation are critical challenges in the synthesis of specifically substituted biphenyls.
In Suzuki-Miyaura reactions , a common byproduct is the homocoupling of the boronic acid starting material, forming a biphenyl derived from two boronic acid molecules. rsc.org Another potential side product is the deborylation of the boronic acid. Careful control of the reaction conditions, particularly the exclusion of oxygen and the choice of base and ligand, can minimize these unwanted reactions. mdpi.com
In C-H activation and direct arylation routes starting from 2-chlorobenzonitrile, regioselectivity is a primary concern. While the nitrile group strongly directs arylation to the ortho C-H bonds (C2 and C6), the presence of the chloro substituent at C2 means the reaction must selectively occur at the C6 position. Incomplete selectivity could lead to the formation of other isomers. Furthermore, homocoupling of the aryl halide starting material can be a significant competing reaction. rsc.org
The analysis of byproducts typically involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities in the crude reaction mixture.
Advanced Mechanistic Studies and Reactivity of 6 Chloro 1,1 Biphenyl 2 Carbonitrile
Reaction Pathways and Transition State Analysis of 6-Chloro-[1,1'-biphenyl]-2-carbonitrile Transformations
Detailed mechanistic studies, including transition state analysis, for this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from computational and experimental studies on related substituted biphenyls.
The conformation of the biphenyl (B1667301) system is a critical factor in its reactivity. Biphenyl itself is not planar in the gas phase, exhibiting a dihedral angle of approximately 44.4° due to steric hindrance between the ortho-hydrogens. utah.edulibretexts.org For this compound, the ortho-substituents (chloro and cyano groups) create significant steric strain, influencing the torsional barrier of the C-C single bond connecting the two phenyl rings. libretexts.org The size and electronic nature of these ortho-substituents are key to determining the energy barrier for rotation. nih.gov Computational studies using density functional theory (DFT) on various substituted biphenyls have shown that the stability of ground and transition states during torsional isomerization is significantly impacted by dispersive interactions between the substituents. rsc.org The transition state for this rotation likely involves a planar conformation, which is energetically unfavorable due to the steric clash of the ortho groups. utah.edu This rotational barrier can lead to atropisomerism, where conformational isomers are stable and isolable at room temperature. libretexts.org
Reactive molecular dynamics simulations on related polychlorinated biphenyls (PCBs) indicate that decomposition pathways are complex, often involving multi-step radical mechanisms. nih.gov The rate-determining step in such transformations is the one with the highest activation energy. nih.gov For transformations involving this compound, reaction pathways would be highly dependent on the specific reagents and conditions, which could favor reactions at the nitrile group, the chloro substituent, or the aromatic rings.
Reactivity of the Nitrile Functionality in this compound
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. Its reactivity in this compound is influenced by the electronic effects of the biphenyl system and the chloro substituent.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This nucleophilic addition is a fundamental reaction of nitriles. numberanalytics.com
Common nucleophilic additions to aromatic nitriles include:
Grignard Reagents: Reaction with Grignard reagents (R-MgX) followed by hydrolysis yields ketones. The intermediate imine is formed, which is then hydrolyzed.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the nitrile group to form intermediates that can be hydrolyzed to ketones.
Hydrocyanation: The addition of hydrogen cyanide (HCN) can occur, although this is more common with aldehydes and ketones to form cyanohydrins. libretexts.orglibretexts.org
Addition of Amines, Alcohols, and Thiols: These nucleophiles can add to the nitrile group to form amidines, imidates, and thioimidates, respectively. numberanalytics.com Studies on 2-cyanopyridine (B140075) derivatives show that the addition of thiols, like the amino acid cysteine, can lead to the formation of a thioimidate intermediate. nih.gov
The steric hindrance from the adjacent phenyl ring and the chloro group in this compound may slow the rate of nucleophilic addition compared to less hindered nitriles.
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. numberanalytics.com
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. numberanalytics.com Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium can also achieve this transformation. researchgate.net Studies on the reduction of benzonitriles have shown that electron-withdrawing groups, such as chlorine, can accelerate the reaction. nih.govacs.org For example, 2,4-dichlorobenzonitrile (B1293624) is reduced to the corresponding benzylamine (B48309) in high yield at room temperature. nih.govacs.org
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents like diisobutylaluminum hydride (DIBAL-H). numberanalytics.com Another method involves the use of calcium hypophosphite with a nickel(II) complex, which has been shown to be effective for a range of aromatic nitriles bearing various functional groups, including chloro substituents. rsc.org
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Reduction to Primary Amine | LiAlH₄ | -CH₂NH₂ | numberanalytics.com |
| Reduction to Primary Amine | H₂/Raney Ni | -CH₂NH₂ | researchgate.net |
| Reduction to Primary Amine | Diisopropylaminoborane/LiBH₄ (cat.) | -CH₂NH₂ | nih.govacs.org |
| Reduction to Aldehyde | DIBAL-H | -CHO | numberanalytics.com |
| Reduction to Aldehyde | Ca(H₂PO₂)₂/Ni(II) complex | -CHO | rsc.org |
Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. numberanalytics.comchemguide.co.uk
Hydrolysis to Carboxylic Acids: Heating a nitrile under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) results in the formation of a carboxylic acid. chemguide.co.uk In acidic hydrolysis, the final product is the free carboxylic acid, while basic hydrolysis initially yields the carboxylate salt, which must be acidified to obtain the free acid. chemguide.co.uklumenlearning.com The reaction proceeds through an amide intermediate. chemguide.co.uk Steric hindrance around the nitrile group, as is present in this compound, can significantly slow the rate of hydrolysis. acs.orgacs.org
Hydrolysis to Amides (Amidation): The hydrolysis of nitriles can often be stopped at the amide stage under controlled conditions. lumenlearning.comyoutube.com For instance, using catalytic amounts of sodium hydroxide (B78521) in a suitable solvent has been shown to selectively hydrate (B1144303) a nitrile to an amide. youtube.com Various catalytic systems, including those based on enzymes or transition metals, can also facilitate this transformation. youtube.com The direct synthesis of amides from carboxylic acids and amines is a related process, with numerous methods developed for this purpose. rsc.orgnih.govorganic-chemistry.orgarkat-usa.orgnih.gov
| Reaction | Conditions | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | Heat with dilute acid (e.g., HCl) | Amide | Carboxylic Acid | chemguide.co.uklumenlearning.com |
| Alkaline Hydrolysis | Heat with aqueous base (e.g., NaOH) | Amide | Carboxylate Salt | chemguide.co.uk |
| Selective Hydration | Controlled conditions (e.g., cat. base) | - | Amide | youtube.com |
Reactivity of the Chloro Substituent in this compound
The chloro group attached to the biphenyl ring is a potential site for nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides. libretexts.orglibretexts.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom). libretexts.org This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the nitrile group (-CN) is a strong electron-withdrawing group. However, it is located on the adjacent phenyl ring. Its ability to activate the chloro-substituted ring for SₙAr depends on the extent of electronic communication between the two rings, which is influenced by the dihedral angle. The chloro group itself is on a ring that is ortho to the point of attachment of the other ring. The cyano group is also ortho to this attachment point. The electronic influence of the cyano group on the chloro-substituted ring is therefore complex. Nonetheless, the presence of the cyano group generally increases the electrophilicity of the biphenyl system, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted chlorobiphenyl. youtube.com Some computational studies suggest that certain nucleophilic aromatic substitutions may proceed through a concerted (cSNAr) mechanism rather than the classical two-step process, particularly with certain substrates and nucleophiles. nih.gov
Cross-Coupling Reactivity as an Electrophile
The this compound molecule serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. The reactivity of the C-Cl bond is influenced by the electron-withdrawing cyano group and the steric hindrance imposed by the ortho-phenyl group. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition to a Pd(0) center, modern catalyst systems with specialized ligands can effectively facilitate these transformations. libretexts.orgnih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds. libretexts.org For a substrate like this compound, coupling with an arylboronic acid would yield a terphenyl derivative. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the robust C-Cl bond. libretexts.org While specific studies on this exact substrate are not prevalent, related transformations, such as the coupling of 2-bromoaryl acetonitriles with arylboronic acids, proceed efficiently under standard Suzuki-Miyaura conditions. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, converting the aryl chloride to an arylamine. wikipedia.orgnumberanalytics.com The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base to couple the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of sophisticated, sterically hindered phosphine ligands has been crucial for extending the scope of this reaction to include less reactive aryl chlorides. nih.gov A single ligand system, such as BippyPhos, has shown unprecedented scope in the amination of various (hetero)aryl chlorides with a wide range of amine coupling partners. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides to form internal alkynes. wikipedia.orglibretexts.org The classic protocol uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com The reactivity order for the halide is typically I > Br > Cl > F. wikipedia.org Therefore, the coupling of this compound would likely require optimized conditions, such as higher temperatures or the use of highly active catalyst systems, to achieve good yields. Copper-free variations of the Sonogashira coupling have also been developed. libretexts.orgnih.gov
Table 1: Illustrative Conditions for Cross-Coupling of Aryl Chlorides
| Coupling Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos | NaOtBu | Toluene | 80-110 | 75-98 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 25-65 | 60-90 |
This table presents typical conditions for the cross-coupling of generic aryl chlorides and is intended for illustrative purposes, as specific data for this compound is limited in the reviewed literature.
Radical Reactions Involving the C-Cl Bond
The carbon-chlorine bond in this compound can undergo homolytic cleavage to form a biphenyl radical. This process can be initiated by photolysis (UV light) or with chemical radical initiators. The high bond dissociation energy of an aryl C-Cl bond (approx. 327 kJ mol⁻¹) means that significant energy input is required for cleavage. nih.gov
Photochemical studies on related polychlorinated biphenyls (PCBs) provide insight into potential reaction pathways. For instance, the photolysis of 4'-chloro-2-hydroxybiphenyl in aqueous acetonitrile (B52724) leads to dehydrochlorination. hku.hk Computational studies suggest that photoexcitation leads to elongation of the C-Cl bond, followed by HCl elimination to form a biradical intermediate. hku.hk A similar pathway could be envisioned for this compound, where irradiation would generate a 2-cyano-[1,1'-biphenyl]-6-yl radical. This highly reactive intermediate could then abstract a hydrogen atom from the solvent or participate in other radical processes.
Alternatively, heterogeneous photocatalysis offers a method for activating strong C-Cl bonds under milder conditions. For example, a Cu/ZnO photocatalyst has been shown to effectively drive the homo-coupling of benzyl (B1604629) chloride at room temperature by generating benzyl radicals. nih.gov This suggests that similar catalytic systems could potentially activate the C-Cl bond in this compound to facilitate radical-mediated transformations. Radical C-C bond cleavage reactions have become an increasingly utilized method for transformations that are complementary to traditional ionic processes. rsc.org
Electrophilic Aromatic Substitution on the Biphenyl Core of this compound
Electrophilic aromatic substitution (EAS) on the biphenyl core of this molecule is complex due to the competing directing effects of the substituents. The two phenyl rings are electronically distinct.
Ring A (substituted with -Cl and -CN): The nitrile group (-CN) is a powerful electron-withdrawing group and a meta-director. The chlorine atom (-Cl) is also deactivating but is an ortho-, para-director. Combined, these groups strongly deactivate this ring towards electrophilic attack. Any substitution would be strongly disfavored. The high degree of deactivation may even render this ring susceptible to nucleophilic aromatic substitution (SNAr), where the electron-withdrawing groups stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.orgopenstax.org
Ring B (unsubstituted phenyl): This ring is activated by the substituted phenyl group to which it is attached, which acts as an ortho-, para-director. Therefore, electrophilic attack is most likely to occur on this ring.
Recent studies on nitrile-directed C-H functionalization provide a compelling model for the reactivity of this system. It has been shown that a 2-cyanobiphenyl substrate can direct C-H olefination, acetoxylation, and iodination to the meta-position of the unsubstituted phenyl ring. escholarship.org This remote meta-selectivity is achieved through a ligand-containing Pd-Ag heterodimeric transition state, where the nitrile group coordinates to the metal center, creating a U-shaped conformation that favors the activation of the remote C-H bond. escholarship.org This contrasts with typical EAS, suggesting that under transition-metal-catalyzed conditions, the nitrile group can override the inherent ortho-, para-directing effect of the aryl substituent.
Table 2: Predicted Regioselectivity of Electrophilic Attack on this compound
| Reaction Type | Reagents | Predicted Major Product Position | Rationale |
| Classical EAS (e.g., Nitration) | HNO₃, H₂SO₄ | para-position of the unsubstituted ring | The phenyl group is an ortho-, para-director; the para-position is sterically more accessible. |
| Pd-Catalyzed C-H Functionalization | Pd(OAc)₂, Ligand, Ag₂CO₃ | meta-position of the unsubstituted ring | Nitrile-directed remote C-H activation via a dimeric transition state. escholarship.org |
Kinetics and Thermodynamic Parameters of Key Transformations Involving this compound
Detailed kinetic and thermodynamic data for transformations involving this compound are not widely reported in the literature. However, parameters can be estimated or inferred from studies on analogous systems.
Kinetics: The rates of cross-coupling reactions are highly dependent on the catalyst, ligand, base, solvent, and temperature. The rate-determining step in many palladium-catalyzed couplings, such as Buchwald-Hartwig amination, is often the initial oxidative addition of the aryl halide to the Pd(0) complex. numberanalytics.com For aryl chlorides, this step is generally slower than for aryl bromides or iodides, necessitating more active catalysts or higher temperatures to achieve reasonable reaction rates. Concerted nucleophilic aromatic substitution (cSNAr) reactions have been identified, which avoid high-energy intermediates and proceed with activation energies between 20 and 25 kcal/mol, broadening the scope beyond traditionally activated substrates. nih.gov
Thermodynamics: A key thermodynamic parameter relevant to this compound is the rotational energy barrier around the C-C single bond connecting the two phenyl rings. This barrier determines the stability of its atropisomers. Studies on structurally related, bridged biphenyl cyclophanes have used ¹H-NMR coalescence measurements and the Eyring equation to determine the free energy of activation (ΔG‡) for this rotation. researchgate.net For a series of di-para-substituted propyl-bridged biphenyls, ΔG‡ values were found to be in the range of 60-80 kJ/mol, influenced by the electronic nature of the substituents. researchgate.net DFT calculations can complement these experimental findings by modeling the planar transition state of the isomerization process. researchgate.net
Table 3: Representative Free Energies of Activation for Atropisomerization in Substituted Biphenyls
| Substituent (para, para') | ΔG‡ (kJ/mol) at Coalescence Temp. (K) |
| NO₂ / NO₂ | 79.5 at 363 K |
| H / H | 67.4 at 303 K |
| OMe / OMe | 61.9 at 283 K |
| NMe₂ / NMe₂ | 60.7 at 273 K |
Data adapted from studies on propyl-bridged biphenyl cyclophanes and serves to illustrate the magnitude of rotational barriers. researchgate.net Direct thermodynamic data for this compound is not available in the reviewed literature.
Stereochemical Aspects of Reactions Involving this compound Precursors or Derivatives
The most significant stereochemical feature of this compound is atropisomerism. wikipedia.org This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, due to the steric bulk of the substituents at the ortho-positions (chlorine, cyano group, and the opposing phenyl ring). This restricted rotation leads to the existence of stable, non-interconverting enantiomers (or diastereomers if another chiral center is present). wikipedia.orgprinceton.edu
The stability of these atropisomers is defined by the rotational energy barrier. A half-life of interconversion greater than 1000 seconds at a given temperature is a common criterion for atropisomers to be considered stable and isolable. wikipedia.org The presence of three distinct ortho-substituents (Cl, CN on one ring, H on the other) in the parent structure of this compound makes it an axially chiral molecule.
Reactions involving this scaffold must consider this stereochemical element. For instance, an enantioselective synthesis of a precursor could establish a specific atropisomeric configuration. Conversely, reactions on the racemic biphenyl could be designed to be atroposelective, favoring the formation of one enantiomer over the other. Recent strategies for synthesizing atropisomeric biaryls include dynamic kinetic resolution and central-to-axial chirality transfer. nih.govnih.gov In such a transfer, a pre-existing stereocenter is used to control the axial chirality during an aromatization step that creates the hindered biaryl axis. nih.gov The unique stereochemistry of atropisomers can be leveraged in fields like materials science and drug discovery, where each enantiomer may exhibit different physical or biological properties. nih.gov
Computational and Theoretical Investigations of 6 Chloro 1,1 Biphenyl 2 Carbonitrile
Electronic Structure Calculations (DFT, ab initio) for 6-Chloro-[1,1'-biphenyl]-2-carbonitrile
Electronic structure calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules. nih.govnih.gov These methods allow for the detailed examination of molecular orbitals, electron density distribution, and electrostatic potential surfaces, which are crucial for predicting the reactivity and behavior of this compound.
The distribution of electrons within a molecule is described by its molecular orbitals (MOs), primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key determinants of a molecule's chemical reactivity and electronic properties.
For this compound, the HOMO is expected to be predominantly localized on the phenyl ring that is less substituted, acting as the primary electron donor. Conversely, the LUMO is anticipated to be concentrated on the phenyl ring bearing the electron-withdrawing chloro and cyano groups, which function as electron acceptors. The electron density distribution would likely be polarized, with a higher electron density around the nitrogen atom of the cyano group and the chlorine atom, and a lower electron density on the carbon atoms attached to these substituents.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and represent typical energies for similar aromatic compounds.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).
Conformational Analysis and Energy Minima of this compound
The conformation of biphenyls, defined by the dihedral angle between the two phenyl rings, is a critical factor in determining their physical and biological properties. libretexts.org The presence of substituents on the rings can significantly influence the preferred conformation and the energy barriers to rotation. tandfonline.comtandfonline.com
The rotation around the single bond connecting the two phenyl rings in biphenyls is not entirely free due to steric hindrance between the ortho substituents. libretexts.org This leads to a torsional barrier that the molecule must overcome to rotate from one conformation to another. The height of this barrier is dependent on the size and nature of the substituents.
For this compound, the presence of a chlorine atom and a cyano group in the ortho positions of one of the rings introduces significant steric strain. This strain is expected to result in a non-planar ground state conformation, with a dihedral angle significantly different from 0° (planar) or 90° (perpendicular). The torsional barrier for rotation through the planar conformation is expected to be substantial due to the steric clash between the chloro, cyano, and hydrogen substituents on the adjacent ring.
Table 2: Estimated Torsional Barriers for Substituted Biphenyls
| Compound | Ortho Substituents | Estimated Rotational Barrier (kcal/mol) |
| Biphenyl (B1667301) | H, H | ~1.5-2.0 |
| 2-Methylbiphenyl | H, CH₃ | ~6.0 |
| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | >15 |
| This compound | Cl, CN | Likely in the range of 10-20 |
Note: The value for this compound is an estimation based on the size of the substituents.
The chloro and cyano substituents on the 6- and 2-positions of one of the phenyl rings in this compound play a crucial role in dictating the molecule's stable conformation. nih.gov The steric bulk of the chlorine atom and the linear cyano group will force the two phenyl rings to adopt a twisted conformation to minimize van der Waals repulsion. ic.ac.uk
Computational studies on similar substituted biphenyls have shown that the equilibrium dihedral angle is a balance between the steric hindrance of the ortho substituents and the electronic effects that favor conjugation (planarity). nih.gov For this compound, the steric repulsion is expected to be the dominant factor, leading to a significantly twisted structure. The exact dihedral angle of the energy minimum conformation can be precisely determined through computational methods like DFT by performing a potential energy surface scan of the torsional angle.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. arxiv.orgnih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) |
| IR Spectroscopy | C≡N stretch | ~2230-2240 |
| C-Cl stretch | ~700-800 | |
| Aromatic C-H stretch | ~3000-3100 | |
| ¹H NMR Spectroscopy | Aromatic Protons | ~7.0-8.0 |
| ¹³C NMR Spectroscopy | Nitrile Carbon | ~115-120 |
| Carbon attached to Chlorine | ~130-135 | |
| Other Aromatic Carbons | ~120-140 | |
| UV-Vis Spectroscopy | π → π* transitions | ~200-280 |
| n → π* transitions | ~280-320 |
Note: These are typical ranges for the respective functional groups and electronic transitions and serve as an estimation.
The predicted Infrared (IR) spectrum would show characteristic absorption bands for the cyano group (C≡N stretching) and the carbon-chlorine bond (C-Cl stretching), in addition to the typical bands for the aromatic rings. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts for the protons and carbons can also be calculated. researchgate.net The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and cyano groups, leading to downfield shifts for the protons on the substituted ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms attached to the substituents.
UV-Vis spectroscopy predictions would involve calculating the electronic transitions between molecular orbitals. The π → π* transitions of the aromatic systems would likely appear in the shorter wavelength UV region, while the n → π* transitions associated with the non-bonding electrons of the nitrogen and chlorine atoms might be observed at longer wavelengths. nih.gov The non-planar conformation of the molecule would likely result in a blue shift (hypsochromic shift) of the main absorption bands compared to a hypothetical planar biphenyl system due to reduced conjugation.
Reaction Mechanism Elucidation through Computational Methods for this compound Transformations
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, thereby clarifying the intricate steps involved in the transformation of "this compound." Such studies can predict the most likely reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.
One of the primary synthetic routes to substituted biphenyls like the target molecule is the Suzuki-Miyaura cross-coupling reaction. nih.govnumberanalytics.com This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. nih.govnumberanalytics.com For the synthesis of "this compound," a plausible pathway would involve the reaction of 2-chloro-6-cyanophenylboronic acid with chlorobenzene, or 2-bromo-6-chlorobenzonitrile (B1293626) with phenylboronic acid, in the presence of a palladium catalyst.
The generally accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Computational studies on similar systems have delineated the energetic landscape of this cycle.
The transition state is a critical, fleeting molecular configuration at the peak of the energy barrier between reactants and products. youtube.com Its characterization is a key achievement of computational chemistry. For the transformations of "this compound," such as its synthesis via Suzuki coupling, each step in the catalytic cycle has a corresponding transition state.
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond. For a substrate like 2-bromo-6-chlorobenzonitrile, computational models can determine the geometry and energy of the transition state for the oxidative addition of the Pd(0) complex to the C-Br bond. This process leads to a Pd(II) intermediate. semanticscholar.org
Transmetalation: In this step, the phenyl group from the phenylboronic acid is transferred to the palladium(II) complex, displacing the halide. The transition state for this step involves a bridged structure containing both the palladium center and the boron atom.
Reductive Elimination: This is the final step, where the two organic fragments (the 2-chloro-6-cyanophenyl and the phenyl groups) are coupled, forming the C-C bond of the biphenyl and regenerating the Pd(0) catalyst. The transition state is characterized by the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond. numberanalytics.com
Computational modeling of nucleophilic substitution (SN2) reactions, for instance, has provided detailed insights into transition state structures, which are typically trigonal bipyramidal. nih.gov While direct nucleophilic substitution on the chloro-group of "this compound" is challenging due to the steric hindrance and the electronic nature of the aryl halide, computational studies can still model the potential energy surface for such a reaction, revealing a high activation barrier. nih.gov
A hypothetical reaction coordinate for the Suzuki coupling synthesis of "this compound" would show the relative energies of the reactants, intermediates, transition states, and products, providing a comprehensive map of the reaction pathway.
The energy profile of a reaction provides a quantitative depiction of the energy changes that occur as reactants are converted into products. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate, a detailed energy diagram can be constructed.
For the Suzuki coupling synthesis of "this compound," density functional theory (DFT) calculations could be employed to generate such a profile. The profile would likely show that the reductive elimination step is often the rate-determining step, although this can be influenced by the choice of ligands on the palladium catalyst.
Below is an illustrative data table representing hypothetical relative energies for the key steps in a Suzuki coupling reaction, as might be determined by computational methods.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Aryl Halide + Organoboron + Pd(0) Catalyst) | 0 |
| 2 | Oxidative Addition Transition State | +15 |
| 3 | Pd(II) Intermediate | -5 |
| 4 | Transmetalation Transition State | +10 |
| 5 | Aryl-Pd(II)-Aryl Intermediate | -10 |
| 6 | Reductive Elimination Transition State | +20 |
| 7 | Products (Biphenyl + Catalyst) | -25 |
Note: These are representative values and would need to be calculated specifically for the "this compound" system.
Solvent Effects on Reactivity and Structure of this compound
The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. Computational models can simulate these effects by treating the solvent either as a continuous dielectric medium (implicit solvation models) or by including individual solvent molecules in the calculation (explicit solvation models).
For reactions involving "this compound," such as its synthesis, the solvent can play several roles. In Suzuki coupling, a mixture of solvents, often including water, is used to facilitate the dissolution of both the organic and inorganic reagents. nih.gov Computational studies can help in understanding how different solvents stabilize or destabilize the various species in the catalytic cycle. For example, polar aprotic solvents might be expected to stabilize the charged intermediates and transition states in the reaction. acs.org
The solubility of substituted biphenyls is also a key property that can be investigated computationally. A phenomenological model has been applied to study the solubility of biphenyl compounds in methanol/water mixtures, separating solvent effects into general medium effects (solvophobic effect) and specific solvation effects. nih.gov Such models could be applied to "this compound" to predict its solubility in various solvent systems.
The following table illustrates how solvent polarity might be predicted to affect the rate of a hypothetical reaction involving the target compound.
| Solvent | Dielectric Constant | Predicted Relative Reaction Rate |
| Toluene | 2.4 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 5 |
| Dimethylformamide (DMF) | 37 | 20 |
| Water | 80 | 15 (may be affected by solubility) |
Note: This table provides a qualitative prediction based on general principles of solvent effects.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Relevant to the Chemical Behavior of this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are particularly valuable for predicting the properties of new or untested compounds.
For "this compound," a QSAR model could be developed to predict its potential toxicity. As a chlorinated biphenyl, it belongs to a class of compounds known for their environmental persistence and potential for adverse health effects. QSAR studies on polychlorinated biphenyls (PCBs) have successfully correlated molecular descriptors (such as hydrophobicity, electronic properties, and steric parameters) with their toxicity. sciencepublishinggroup.com For instance, the toxicity of PCBs has been linked to their ability to bind to the aryl hydrocarbon receptor (AhR). oup.com
A QSAR model for the toxicity of PCBs might take the following general form:
log(1/C) = a(logP) + b(ELUMO) + c(Steric_Parameter) + d
Where:
C is the concentration required for a specific biological effect.
logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).
Steric_Parameter represents the size and shape of the molecule.
a, b, c, and d are constants determined by regression analysis of a training set of molecules with known activities.
QSPR models could be used to predict various physicochemical properties of "this compound," such as its boiling point, vapor pressure, and solubility. These properties are crucial for understanding its environmental fate and transport.
The following table provides examples of molecular descriptors that would be relevant for a QSAR/QSPR study of "this compound."
| Descriptor Type | Example Descriptor | Relevance |
| Electronic | Dipole Moment, ELUMO, EHOMO | Reactivity, intermolecular interactions |
| Steric | Molecular Volume, Surface Area | Receptor binding, transport properties |
| Topological | Wiener Index, Connectivity Indices | Overall molecular shape and branching |
| Hydrophobic | logP | Bioaccumulation, membrane permeability |
By calculating these descriptors for "this compound" and inputting them into established QSAR/QSPR models for PCBs, it would be possible to estimate its potential toxicity and key physicochemical properties without the need for extensive experimental testing. nih.govsciencepublishinggroup.com
Advanced Spectroscopic and Crystallographic Research on 6 Chloro 1,1 Biphenyl 2 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research
This section would delve into the precise molecular structure and behavior of 6-Chloro-[1,1'-biphenyl]-2-carbonitrile in solution.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial ProximityAdvanced 2D NMR experiments are instrumental in unambiguously assigning the hydrogen (¹H) and carbon (¹³C) signals of the molecule.rsc.orgnih.govmsu.edu
COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the proton network within each of the two phenyl rings. msu.edu
HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. nih.govsigmaaldrich.com
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. nih.govbmrb.io This would connect the carbonitrile carbon to adjacent protons and carbons, and more importantly, establish the connectivity across the biphenyl (B1667301) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. bmrb.io For this molecule, NOESY data would be critical in determining the preferred rotational conformation (the dihedral angle between the two phenyl rings) in solution.
Single-Crystal X-ray Diffraction Studies of this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govuky.edu This technique would provide a wealth of information about the molecule's structure and its interactions with neighboring molecules in the crystal lattice.
Precise Bond Lengths, Bond Angles, and Torsion AnglesA successful crystallographic study would yield highly precise measurements of all bond lengths, bond angles, and torsion angles. This data would offer a definitive look at the molecular geometry. Of particular interest would be the C-C bond length between the phenyl rings and the torsion (dihedral) angle, which describes the twist between the two rings in the solid state. For comparison, the dihedral angle in [1,1'-biphenyl]-2,2'-dicarbonitrile (B1594224) is reported as 46.16 (3)°.rsc.org
Interactive Data Table: Hypothetical Crystallographic Data This table is a template illustrating the kind of data that would be presented. No actual data for this compound is available.
| Parameter | Value |
|---|---|
| Bond Length (C-Cl) | Data Not Available |
| Bond Length (C≡N) | Data Not Available |
| Bond Length (Inter-ring C-C) | Data Not Available |
| Bond Angle (C-C-Cl) | Data Not Available |
| Torsion Angle (Cl-C-C-C) | Data Not Available |
Crystal Packing Analysis and Intermolecular InteractionsThis analysis would focus on how the molecules arrange themselves in the crystal. The presence of a chlorine atom and a nitrile group would likely lead to specific non-covalent interactions.
Halogen Bonding: The electrophilic region on the chlorine atom could form attractive interactions with a nucleophilic atom on an adjacent molecule, such as the nitrogen of the nitrile group. researchgate.net
C-H···N Interactions: Hydrogen atoms on the phenyl rings could form weak hydrogen bonds with the nitrogen atom of the nitrile group on a neighboring molecule.
Polymorphism and Co-crystallization Research
Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, which can have different properties. Research in this area would investigate whether this compound can form different polymorphs under various crystallization conditions.
Co-crystallization involves crystallizing the target compound with another molecule (a coformer) to create a new crystalline solid with potentially altered properties. Studies would explore the potential for this compound to form co-crystals, which are of significant interest in materials science and pharmaceuticals.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Vibrational Mode Analysis in Specific States
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, these techniques would provide a characteristic fingerprint based on its constituent chemical bonds and their arrangement.
Functional Group Analysis:
The key functional groups expected to exhibit characteristic vibrational frequencies are the nitrile group (C≡N), the carbon-chlorine bond (C-Cl), and the aromatic rings.
Nitrile (C≡N) Stretching: The C≡N triple bond typically shows a strong and sharp absorption band in the infrared spectrum, generally appearing in the range of 2220-2260 cm⁻¹. In Raman spectroscopy, this vibration also gives a distinct and often strong signal. The exact position can be influenced by the electronic effects of the substituents on the phenyl ring. For instance, in 2-chloro-6-methylbenzonitrile, the FT-IR spectrum has been recorded, and similar studies on other nitriles provide a basis for this prediction. researchgate.net The detection of chlorothalonil, which also contains C≡N bonds, by Surface-Enhanced Raman Spectroscopy (SERS) highlights the utility of Raman for identifying this functional group. nih.gov
Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The intensity of this band can vary. In studies of chloroalkanes, C-Cl stretching vibrations are observed in this region. mdpi.com For chlorobiphenyls, characteristic peaks in the Raman spectra have been identified that can help distinguish between different isomers. researchgate.net
Aromatic C-H and C=C Stretching: The aromatic rings will give rise to several characteristic bands. The C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings usually appear as a series of bands in the 1450-1600 cm⁻¹ region.
Vibrational Mode Analysis:
Predicted Vibrational Data
| Functional Group | **Predicted FTIR Frequency (cm⁻¹) ** | **Predicted Raman Shift (cm⁻¹) ** | Vibrational Mode |
|---|---|---|---|
| Nitrile (C≡N) | 2220-2260 (strong, sharp) | 2220-2260 (strong) | Stretching |
| Aromatic C=C | 1450-1600 (multiple bands) | 1450-1600 (multiple bands) | Ring Stretching |
| Aromatic C-H | >3000 (multiple bands) | >3000 (multiple bands) | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Research
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its fragmentation patterns, which can confirm its elemental composition and structure.
Exact Mass Determination:
The molecular formula of this compound is C₁₃H₈ClN. The exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).
Calculated Exact Mass:
C₁₃: 13 * 12.000000 = 156.000000
H₈: 8 * 1.007825 = 8.062600
Cl³⁵: 1 * 34.968853 = 34.968853
N: 1 * 14.003074 = 14.003074
Total Exact Mass [M]⁺˙: 213.034527
HRMS would be able to measure this mass with high accuracy, typically within a few parts per million (ppm), thus confirming the elemental formula. The presence of chlorine would also be evident from the isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third of the molecular ion peak (containing ³⁵Cl).
Fragmentation Pathway Research:
The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, initiated by the ionization of the molecule.
Loss of Chlorine: A common fragmentation pathway for chlorinated aromatic compounds is the loss of the chlorine radical (•Cl) or a chlorine atom, leading to a fragment ion at [M-Cl]⁺.
Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment at [M-HCN]⁺˙.
Cleavage of the Biphenyl Bond: The single bond connecting the two phenyl rings can cleave, leading to ions corresponding to the individual substituted phenyl rings.
Rearrangements: Complex rearrangements are also possible, leading to the formation of various smaller fragment ions.
Predicted HRMS Fragmentation Data
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺˙ | C₁₃H₈ClN⁺˙ | 213.0345 | Molecular Ion |
| [M+2]⁺˙ | C₁₃H₈³⁷ClN⁺˙ | 215.0316 | Isotope Peak |
| [M-Cl]⁺ | C₁₃H₈N⁺ | 178.0657 | Loss of Chlorine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be influenced by the biphenyl core and the substituents.
Electronic Transitions:
The primary electronic transitions in this molecule would be π → π* transitions associated with the conjugated π-system of the biphenyl rings. The presence of the nitrile group also introduces the possibility of n → π* transitions, although these are often weaker.
π → π Transitions:* The biphenyl system gives rise to a strong absorption band, often referred to as the K-band, which is attributed to the conjugation between the two phenyl rings. The position of this band is sensitive to the substitution pattern.
n → π Transitions:* The nitrogen atom of the nitrile group has a lone pair of electrons (n), and a transition of one of these electrons to an antibonding π* orbital is possible. These transitions are typically of lower intensity compared to π → π* transitions.
Effects of Substitution and Steric Hindrance:
The substitution of the biphenyl system with a chlorine atom and a nitrile group will affect the position and intensity of the absorption bands. Generally, auxochromic groups can cause a bathochromic (red) shift to longer wavelengths. However, the ortho-substitution in this compound introduces significant steric hindrance. This steric strain forces the two phenyl rings to twist out of planarity, which reduces the extent of π-conjugation between them. This inhibition of resonance typically leads to a hypsochromic (blue) shift to shorter wavelengths and a decrease in the intensity of the main conjugation band, a phenomenon well-documented for ortho-substituted biphenyls. nih.gov Studies on various chlorinated biphenyls have shown that the introduction of two or more ortho-chlorine atoms results in a hypsochromic shift of the K-band. nih.gov
Predicted UV-Vis Absorption Data
| Transition Type | Predicted λₘₐₓ (nm) | Description |
|---|---|---|
| π → π* (K-band) | < 250 | Due to steric hindrance, a hypsochromic shift is expected compared to unsubstituted biphenyl. |
| π → π* (Benzenoid) | ~200-230 | Transitions localized within the individual phenyl rings. |
Chiroptical Spectroscopy of Chiral Derivatives or in Chiral Environments of this compound
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. For biphenyl derivatives, chirality can arise from restricted rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism.
Atropisomerism in Biphenyls:
For a biphenyl to be chiral and resolvable into stable enantiomers at room temperature, two conditions must be met:
There must be bulky substituents in the ortho positions (2, 2', 6, and 6') to restrict free rotation around the biphenyl C-C bond.
Neither of the phenyl rings can have a plane of symmetry in the plane of the ring. This means that the substituents on each ring at the ortho positions (and meta positions) must be different.
Chirality of this compound:
In the case of this compound, one phenyl ring is substituted with a chlorine atom at position 6 and a nitrile group at position 2. The other phenyl ring is unsubstituted. The presence of two different bulky groups (Cl and CN) in the ortho-positions of one ring relative to the other creates the potential for atropisomerism. The unsubstituted phenyl ring, however, possesses a plane of symmetry.
Chiroptical Spectroscopy:
If the enantiomers of this compound were separated, they would be expected to show equal and opposite signals in a CD spectrum. The CD spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions observed in the UV-Vis spectrum. The study of chiral derivatives or the interaction of this compound with a chiral environment could induce a preference for one atropisomeric conformation, which could then be studied by CD spectroscopy. nih.gov The synthesis and study of chiroptical properties of other chiral biphenyl systems have been reported, providing a framework for understanding the potential chiroptical behavior of this compound. stackexchange.comlibretexts.org
Synthetic Utility and Functionalization of 6 Chloro 1,1 Biphenyl 2 Carbonitrile
As a Key Building Block in Complex Organic Synthesis
6-Chloro-[1,1'-biphenyl]-2-carbonitrile serves as a crucial starting material or intermediate in the construction of more elaborate molecules, including polysubstituted aromatic systems and fused heterocyclic compounds. Its utility stems from the ability to transform both the chloro and nitrile moieties into a wide array of other functional groups.
While the term "dihydrogenation" can imply various transformations, in the context of this compound, it primarily refers to the reduction of the nitrile group or the hydrogenolysis of the carbon-chlorine bond.
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing a flexible, basic linker into the biphenyl (B1667301) structure. Alternatively, using milder reducing agents such as diisobutylaluminium hydride (DIBALH), the nitrile can be partially reduced to an imine, which is then hydrolyzed to yield an aldehyde. One study demonstrated the reduction of a similar biphenyl-2-carbonitrile derivative to the corresponding aldehyde in 74% yield using LiAlH₄. acs.org
Dechlorination: The chloro group can be removed via catalytic hydrogenolysis, a process where a C-Cl bond is cleaved and replaced with a C-H bond. This reaction is often carried out using a palladium catalyst (e.g., Pd on carbon) under a hydrogen atmosphere. This process effectively converts the molecule to [1,1'-biphenyl]-2-carbonitrile, which can be a target molecule itself or an intermediate for further reactions where the chloro group is not desired. The dechlorination of 2-chlorobiphenyl (B15942) has been studied using reactive activated carbon impregnated with palladized iron nanoparticles. nih.gov
These reduction pathways expand the synthetic utility of the parent molecule, providing access to aminomethyl, formyl, and dechlorinated biphenyl derivatives.
The true value of this compound as a building block is realized in its use as an intermediate for creating more complex, polysubstituted biphenyls and related fused systems. The presence of two distinct reactive sites allows for a programmed, stepwise introduction of new substituents.
A key application of 2-cyanobiphenyl derivatives is in the synthesis of phenanthridines, a class of nitrogen-containing fused rings found in many bioactive alkaloids and functional materials. mdpi.com The general strategy involves the conversion of the nitrile group to an isocyanide, which can then undergo radical-initiated or transition-metal-catalyzed cyclization to form the phenanthridine (B189435) core. researcher.lifebohrium.comrsc.org
Furthermore, the chloro group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. For instance, a rhodium(III)-catalyzed C-H Hiyama cross-coupling has been developed for the direct synthesis of biphenyl-2-carbonitrile derivatives. acs.org The halogenated products from such syntheses are explicitly primed for further functionalization. In one report, a bromo-substituted biphenyl-2-carbonitrile was successfully subjected to both Suzuki and Sonogashira cross-coupling reactions, affording tri-aryl and aryl-alkynyl products in excellent yields (94% and 96%, respectively). acs.org This demonstrates the capacity of halogenated biphenyl-2-carbonitriles to act as versatile platforms for constructing highly decorated biphenyl systems.
Derivatization Strategies Targeting the Nitrile Group of this compound
The nitrile group is a versatile functional group that can be converted into several other nitrogen-containing moieties or into carboxylic acid derivatives.
The electron-withdrawing nature of the nitrile group makes it susceptible to nucleophilic attack, enabling its conversion into various heterocycles and functional groups.
Imidates: The Pinner reaction is the classic method for converting nitriles to imidates (or imino esters). organic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). wikipedia.orgnih.gov The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol, ultimately forming a stable imidate hydrochloride salt, often called a Pinner salt. wikipedia.org
Amidines: Pinner salts (imidate hydrochlorides) are valuable intermediates themselves. They readily react with ammonia (B1221849) or amines to furnish amidines. wikipedia.orgnih.gov This two-step, one-pot sequence from a nitrile is a common and efficient method for amidine synthesis.
Tetrazoles: The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry. nih.gov 5-Substituted-1H-tetrazoles are synthesized from nitriles via a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). organic-chemistry.orgnih.gov The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or an amine salt. google.com A patent describes the synthesis of a complex tetrazole derivative from a 2'-cyanobiphenyl precursor using sodium azide and triethylamine (B128534) hydrochloride, highlighting the industrial relevance of this transformation. google.com
| Target Functional Group | General Reaction | Typical Reagents | Reference |
|---|---|---|---|
| Imidate | Pinner Reaction | Alcohol (e.g., EtOH), Anhydrous HCl | wikipedia.orgnih.gov |
| Amidine | From Imidate | Amine (e.g., NH₃, RNH₂) | wikipedia.orgnih.gov |
| Tetrazole | [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) or NH₄Cl | organic-chemistry.orggoogle.com |
The hydrolysis of the nitrile group provides a direct route to carboxylic acids and their ester derivatives.
Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.ukchemistrysteps.com Acid-catalyzed hydrolysis, using an aqueous acid like H₂SO₄ or HCl, proceeds via an intermediate amide and yields the free carboxylic acid and an ammonium (B1175870) salt. ucalgary.cabyjus.com Base-catalyzed hydrolysis, using an aqueous base like NaOH, also forms an intermediate amide but results in a carboxylate salt; a subsequent acidification step is required to obtain the free carboxylic acid. chemguide.co.ukchemistrysteps.com The conversion of a substituted biphenyl-2-carbonitrile to its corresponding carboxylic acid using sodium hydroxide (B78521) has been reported with a 75% yield. acs.org
Esters: Esters can be prepared by standard esterification of the carboxylic acid obtained from hydrolysis. Alternatively, esters can be synthesized directly from the nitrile via the Pinner reaction. Hydrolysis of the intermediate Pinner salt (imidate hydrochloride) under controlled, low pH conditions yields the ester directly. wikipedia.orgnih.gov
| Target Functional Group | Reaction Type | Typical Reagents | Product Formed | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Acid Hydrolysis | H₂SO₄(aq) or HCl(aq), Heat | R-COOH | libretexts.orgbyjus.com |
| Carboxylate Salt | Base Hydrolysis | NaOH(aq) or KOH(aq), Heat | R-COO⁻Na⁺ | chemguide.co.ukchemistrysteps.com |
| Ester | From Pinner Intermediate | 1. Alcohol, HCl; 2. H₂O | R-COOR' | wikipedia.orgnih.gov |
Derivatization Strategies Targeting the Chloro Group of this compound
The chloro substituent on the biphenyl ring is a prime site for modification via transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis for constructing C-C and C-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.com It is one of the most powerful methods for constructing biaryl and poly-aryl systems. uiowa.edunih.gov For this compound, a Suzuki coupling would allow the introduction of a third aryl or vinyl group at the 6-position, leading to highly substituted, sterically hindered terphenyl systems. The reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄). nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. nih.govsioc-journal.cn Applying this reaction to this compound would enable the introduction of primary or secondary amines, leading to aminobiphenyl derivatives that are important in pharmaceuticals and materials. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃). nih.govresearchgate.net
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes, to form a C(sp²)-C(sp) bond. This would install an alkynyl substituent at the 6-position of the biphenyl core. A successful Sonogashira coupling was demonstrated on a similar 2'-bromo-[1,1'-biphenyl]-2-carbonitrile substrate, yielding the desired product in 96% yield. acs.org
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalytic System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃) | uiowa.edunih.gov |
| Buchwald-Hartwig | C-N | Amine (R₂NH) | Pd Catalyst, Phosphine Ligand, Strong Base | nih.govresearchgate.net |
| Sonogashira | C-C (alkynyl) | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | acs.org |
| Negishi | C-C | Organozinc Reagent | Pd or Ni Catalyst | researchgate.net |
Introduction of Carbon-Carbon Bonds via Cross-Coupling (e.g., further arylation, alkynylation)
The chlorine atom at the 6-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. wikipedia.org These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org
Further Arylation: A prominent application of this reactivity is in the synthesis of terphenyl and other poly-aryl systems. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method due to the mild reaction conditions and the commercial availability and stability of many boronic acids. rsc.org For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base would yield a 2-cyano-substituted terphenyl derivative. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency, especially with a sterically hindered substrate. rsc.org
Similarly, Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents) represent viable alternatives for introducing new aryl or vinyl groups at the 6-position.
Alkynylation: The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations in medicinal chemistry and materials science. This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 6-alkynyl-[1,1'-biphenyl]-2-carbonitrile can serve as a precursor to a variety of more complex structures.
Below is a representative table of potential cross-coupling reactions for the arylation and alkynylation of this compound.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-[1,1'-biphenyl]-2-carbonitrile |
| Stille | Arylstannane | Pd(PPh₃)₄ | 6-Aryl-[1,1'-biphenyl]-2-carbonitrile |
| Negishi | Arylzinc halide | Pd(OAc)₂, SPhos | 6-Aryl-[1,1'-biphenyl]-2-carbonitrile |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-[1,1'-biphenyl]-2-carbonitrile |
Introduction of Heteroatoms (e.g., oxygen, sulfur, nitrogen)
The chloro group at the 6-position can also be displaced by heteroatom nucleophiles, often through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), although the latter typically requires strong activation which may not be present in this substrate.
Introduction of Oxygen: The Buchwald-Hartwig amination protocol can be adapted for the formation of C-O bonds (etherification). By coupling this compound with an alcohol or a phenol (B47542) in the presence of a palladium or copper catalyst and a suitable base, a 6-alkoxy- or 6-aryloxy-[1,1'-biphenyl]-2-carbonitrile can be synthesized.
Introduction of Sulfur: Thiolation to introduce a sulfur-containing functional group can be achieved through similar palladium- or copper-catalyzed cross-coupling reactions with thiols or their corresponding salts. These thioether products can be valuable intermediates, for instance, for the synthesis of sulfoxides or sulfones with potential biological activity.
Introduction of Nitrogen: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The resulting 6-amino-[1,1'-biphenyl]-2-carbonitrile derivatives are important scaffolds in medicinal chemistry.
The following table summarizes potential reactions for the introduction of heteroatoms.
| Heteroatom | Reagent | Reaction Type | Potential Product |
| Oxygen | Alcohol/Phenol | Buchwald-Hartwig C-O Coupling | 6-Alkoxy/Aryloxy-[1,1'-biphenyl]-2-carbonitrile |
| Sulfur | Thiol | Buchwald-Hartwig C-S Coupling | 6-(Alkyl/Aryl)thio-[1,1'-biphenyl]-2-carbonitrile |
| Nitrogen | Amine/Aniline | Buchwald-Hartwig Amination | 6-(Alkyl/Aryl)amino-[1,1'-biphenyl]-2-carbonitrile |
Functionalization of the Biphenyl Backbone of this compound
Beyond the manipulation of the existing functional groups, the aromatic rings of the biphenyl backbone can be further functionalized to create more complex and diverse molecular architectures.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent. wikipedia.org
In the case of this compound, the cyano group can potentially act as a directing group. However, the reactivity of organolithium reagents with the nitrile functionality itself is a competing pathway. A more effective approach would be the in-situ transformation of the cyano group into a more robust DMG, such as a tetrazole, or its prior conversion to a different DMG like an amide or an oxazoline.
Assuming a suitable DMG is in place at the 2-position, DoM would be expected to direct lithiation to the 3-position of the same phenyl ring. Subsequent reaction with an electrophile would introduce a substituent at this position. The choice of base and reaction conditions is critical to control the regioselectivity and avoid side reactions. nih.govbaranlab.org
Late-Stage Functionalization
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. wikipedia.org This approach is highly valuable in drug discovery and development as it allows for the rapid generation of analogues from a common advanced intermediate. wikipedia.orgacs.org this compound and its derivatives can serve as substrates for LSF reactions, targeting the C-H bonds of the biphenyl backbone.
Modern LSF methods often rely on transition metal-catalyzed C-H activation. Depending on the catalyst and directing group (if any), it may be possible to selectively functionalize specific C-H bonds on either of the phenyl rings. For example, iridium-catalyzed borylation can introduce a boronic ester group, which can then be used in subsequent cross-coupling reactions. Ruthenium-catalyzed ortho-alkenylation or acylation are other potential LSF transformations.
The inherent steric and electronic properties of this compound will influence the regioselectivity of these LSF reactions. The presence of the existing substituents will direct the incoming group to a specific position, although achieving high selectivity can be challenging.
Applications in Multi-Step Synthesis Toward Advanced Targets
The functionalized derivatives of this compound are valuable intermediates in the synthesis of more complex and advanced target molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to introduce diverse functionality onto this core structure opens up avenues to a wide range of applications.
For example, the terphenyl derivatives synthesized via cross-coupling reactions (see 6.3.1) can be precursors to novel liquid crystals or organic light-emitting diode (OLED) materials. The introduction of specific heteroatom-containing groups (see 6.3.2) can be a key step in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification. The carboxylic acid can be used in amide bond formation to link the biphenyl unit to other molecules, while the amine can be a handle for the construction of heterocyclic rings fused to the biphenyl system.
The strategic use of this compound and its derivatives allows for a modular approach to the synthesis of complex molecules, where different fragments can be introduced in a controlled manner to fine-tune the properties of the final target.
Catalytic Applications and Ligand Design Involving 6 Chloro 1,1 Biphenyl 2 Carbonitrile
Substrate in Catalytic Transformations
The functional groups on 6-Chloro-[1,1'-biphenyl]-2-carbonitrile—the chloro substituent and the nitrile group—serve as reactive handles for a variety of catalytic reactions. The chloro group is a classic participant in cross-coupling reactions, while the nitrile group can undergo transformations like hydration or hydrolysis.
The chloro group attached to the biphenyl (B1667301) system makes this compound a suitable electrophilic partner in numerous metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for creating new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. google.comresearchgate.net this compound can serve as the aryl chloride component, reacting with various boronic acids or esters to form more complex, poly-aryl systems. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base to activate the boronic acid. google.com The choice of ligand and base is crucial for achieving high yields, especially with potentially challenging substrates like chlorinated pharmaceuticals. youtube.com
Heck Reaction: The palladium-catalyzed Heck reaction couples aryl halides with alkenes to form substituted alkenes. chemguide.co.uklibretexts.org The chloro-substituent on the biphenyl framework allows this compound to be used as the aryl halide substrate in this transformation. The reaction proceeds via oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. commonorganicchemistry.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov this compound is a potential substrate for Sonogashira coupling, enabling the introduction of an alkynyl group at the position of the chlorine atom. While traditional methods require copper, copper-free versions have also been developed, broadening the reaction's applicability. scripps.edunih.gov
C-CN Bond Activation: While less common than C-Cl bond activation, the direct functionalization of the C-CN bond is an emerging area. Metal complexes can cleave the robust C-CN bond via oxidative addition, allowing the nitrile to act as a leaving group in cross-coupling reactions. nih.gov
| Coupling Reaction | Typical Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Pd Catalyst, Phosphine Ligand, Base, Boronic Acid/Ester | Poly-aryl systems |
| Heck | Pd Catalyst, Base, Alkene | Substituted alkenes |
| Sonogashira | Pd Catalyst, Cu(I) Co-catalyst, Base, Terminal Alkyne | Arylalkynes |
The cyano group of this compound can be hydrated to the corresponding primary amide, 6-chloro-[1,1'-biphenyl]-2-carboxamide. This transformation is valuable as amides are important functional groups in pharmaceuticals and polymers. The reaction can be performed under acidic, basic, or metal-catalyzed conditions. researchgate.netnih.govnih.gov
Traditional methods involving strong acids (like HCl) or bases (like NaOH) often require harsh conditions, such as heating under reflux, which can lead to over-hydrolysis to the carboxylic acid. researchgate.netnih.gov Catalytic methods offer milder and more selective alternatives.
Enzymatic catalysis presents a green and highly selective option. For instance, studies on the hydrolysis of sterically similar nitriles, such as 2-chloro-2-phenylacetonitrile, using nitrilase enzymes have shown that significant amounts of the corresponding amide can be formed, with the ratio of amide to carboxylic acid being dependent on the substrate's electronic properties. rsc.org Specifically, electron-deficient substituents tend to favor amide formation. rsc.org This suggests that this compound could be a viable substrate for biotransformation to its amide derivative.
| Hydrolysis Condition | Reagents | Primary Product |
| Acidic | Dilute HCl, Heat | Carboxylic Acid |
| Alkaline | NaOH solution, Heat | Carboxylate Salt |
| Enzymatic | Nitrilase / Nitrile Hydratase | Amide |
Precursor for Ligand Synthesis in Homogeneous Catalysis
The rigid, sterically defined structure of this compound makes it an excellent scaffold for the synthesis of specialized ligands used in homogeneous catalysis. The ortho-substituents (chloro and cyano) create a twisted biphenyl system where rotation around the central C-C bond is restricted, a key feature for developing atropisomeric chiral ligands.
Biaryl phosphines are a dominant class of ligands in catalysis. nih.gov The this compound backbone can be functionalized to produce novel phosphine ligands. A common synthetic strategy involves the substitution of the chloro group with a phosphine moiety. This can be achieved by reacting a nucleophilic phosphorus source, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), with the aryl chloride. libretexts.org Alternatively, the aryl chloride can be converted into an organolithium or Grignard reagent, which is then quenched with an electrophilic phosphorus source like chlorodiphenylphosphine (B86185) (ClPPh₂). nih.gov Given the challenges associated with phosphine synthesis, such as oxidation, these reactions are typically performed under inert conditions, or the phosphine is temporarily protected as a more stable phosphine-borane complex or phosphine oxide. libretexts.orgnih.gov
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands that often form highly stable and active metal complexes. The this compound scaffold can be derivatized to form precursors for NHC ligands, typically imidazolium (B1220033) or imidazolinium salts. A plausible synthetic route would involve the chemical transformation of the nitrile and chloro groups into functionalities required for building the heterocyclic ring. For example, the nitrile group could be reduced to an aminomethyl group (-CH₂NH₂). This amine, along with a second amine introduced by substituting the chloro group, could then undergo condensation with a glyoxal (B1671930) derivative and cyclization to form the core NHC precursor structure. The synthesis of NHC-metal complexes can proceed through various routes, including the reaction of a preformed free carbene or, more commonly, by in-situ deprotonation of the azolium salt precursor in the presence of a metal complex.
The most significant potential of this compound in ligand design lies in the creation of atropisomeric chiral ligands. The steric hindrance caused by the ortho-substituents restricts free rotation around the biphenyl C-C bond, leading to stable, separable enantiomers (atropisomers). This principle is the basis for many "privileged ligands" in asymmetric catalysis.
The synthesis of such ligands from this precursor would involve several key steps:
Functional Group Transformation: The chloro and/or cyano groups are converted into the desired coordinating atoms, such as phosphines or amines.
Resolution: The racemic mixture of the functionalized biphenyl atropisomers is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
Ligand Formation: The separated, enantiopure precursors are then used to complete the synthesis of the final chiral ligand.
For example, a chiral phosphine ligand could be synthesized by first converting the nitrile to a different functional group, followed by phosphination of the chloro-position, and then resolving the resulting racemic phosphine oxide. Subsequent reduction would yield the enantiopure atropisomeric phosphine ligand. The resulting C₂-symmetric or non-symmetric chiral ligands can be applied in a wide range of enantioselective transformations.
Heterogeneous Catalysis Involving Derivatives of this compound
Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Typically, this involves immobilizing a catalytically active species onto a solid support.
Derivatives of this compound could be envisioned as ligands for metal catalysts that are then immobilized on a solid support. The biphenyl structure provides a rigid backbone, which is a desirable feature in ligand design. The nitrile and chloro groups offer sites for further functionalization, which could be used to anchor the molecule to a support material like silica, alumina, or a polymer resin.
For example, palladium catalysts supported on functionalized polymers have been used for Suzuki cross-coupling reactions to synthesize biphenyl derivatives. acs.org A derivative of this compound could potentially be incorporated into such a polymeric support to create a heterogeneous catalyst.
The environmental remediation of polychlorinated biphenyls (PCBs) provides another context for heterogeneous catalysis involving related structures. Studies have shown the catalytic hydro-dechlorination of chlorobiphenyls using metal catalysts under mild conditions. nih.gov While the goal of these studies is the degradation of the chlorinated biphenyl, the principles of catalytic activation of the C-Cl bond are relevant.
The synthesis of biphenyl-2-carbonitrile derivatives is often achieved through palladium-catalyzed C-H bond activation, where the cyano group acts as a directing group. acs.org This synthetic handle could be used to create more complex derivatives of this compound that are then immobilized.
Below is a table summarizing potential research directions for the catalytic applications of derivatives of this compound, based on the catalytic roles of similar structures.
| Catalytic Approach | Potential Derivative/Application | Rationale |
| Organocatalysis | Chiral amine or phosphine derivatives | The biphenyl scaffold can provide a chiral environment for asymmetric catalysis. rsc.org |
| Halogen-bonding catalysts | The chlorine atom could act as a halogen bond donor to activate substrates. nih.gov | |
| Heterogeneous Catalysis | Immobilized metal complexes | The molecule could be functionalized to act as a ligand for a metal center, then anchored to a solid support for easy separation and reuse. |
| Functionalized polymer supports | Derivatives could be incorporated into a polymer matrix to create a robust heterogeneous catalyst. acs.org |
It is important to reiterate that these are postulated applications based on the chemical functionalities of this compound and the established principles of catalysis. Further research would be necessary to synthesize the proposed derivatives and evaluate their catalytic activity.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes for 6-Chloro-[1,1'-biphenyl]-2-carbonitrile
The synthesis of functionalized biphenyls is a well-established area of organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prominent methods. nih.gov For a sterically hindered and electronically distinct molecule like this compound, future research is likely to focus on optimizing these existing methods and developing new, more efficient synthetic pathways.
A primary area of investigation will be the refinement of Suzuki-Miyaura coupling reactions. nih.gov Research will likely aim to identify catalyst systems, comprising palladium sources and ligands, that can overcome the steric hindrance imposed by the ortho-chloro and ortho-cyano substituents. The reactivity of aryl halides in Suzuki-Miyaura reactions is dependent on the carbon-halogen bond dissociation energy, which follows the trend I > Br > Cl > F. rsc.org This makes the activation of the C-Cl bond in the precursor, 1-chloro-2-iodobenzene (B47295) or a related halide, a key challenge to address.
Furthermore, alternative cross-coupling reactions such as the Stille and Negishi couplings could offer advantages. nih.gov The Stille reaction, which utilizes organotin reagents, is known for its tolerance of a wide array of functional groups. nih.gov The Negishi reaction, employing organozinc reagents, also provides a powerful tool for the formation of C-C bonds in complex molecules. nih.gov A comparative study of these methods for the synthesis of this compound would be a valuable research endeavor.
Beyond traditional cross-coupling, the exploration of C-H activation methodologies presents a novel and atom-economical approach. Direct arylation via C-H activation would circumvent the need for pre-functionalized starting materials, thereby streamlining the synthetic process.
| Synthetic Route | Catalyst/Reagent Type | Potential Advantages | Research Focus |
| Suzuki-Miyaura Coupling | Palladium/Ligand Systems | High functional group tolerance, commercial availability of boronic acids. | Overcoming steric hindrance, improving catalyst turnover number. |
| Stille Coupling | Organotin Reagents | Mild reaction conditions, tolerance of diverse functional groups. | Addressing toxicity and removal of tin byproducts. |
| Negishi Coupling | Organozinc Reagents | High reactivity and selectivity. | Handling of moisture-sensitive organozinc reagents. |
| C-H Activation/Arylation | Transition Metal Catalysts | Atom economy, reduced synthetic steps. | Regioselectivity and catalyst efficiency. |
Exploration of Unprecedented Reactivity Patterns of this compound
The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity. The interplay between the electron-withdrawing cyano group and the chloro substituent on the same phenyl ring, coupled with the twisted biphenyl (B1667301) backbone, could lead to unexpected chemical behavior.
The cyano group itself is a versatile functional handle. fiveable.me While it can be hydrolyzed to a carboxylic acid or reduced to an amine, its reactivity in this compound could be modulated by the adjacent chloro substituent and the second phenyl ring. The cyano group is a strong electron-withdrawing substituent, which can significantly increase the acidity of adjacent protons. fiveable.me Research could explore reactions that leverage this potential acidity. Furthermore, the cyano group can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, providing a pathway for further functionalization. acs.org
The chlorine atom in this compound is sterically shielded, which may render it less susceptible to typical nucleophilic substitution reactions. However, under specific catalytic conditions, this C-Cl bond could be activated for further cross-coupling reactions or other transformations. The development of catalytic systems that can selectively activate this hindered C-Cl bond would be a significant advancement.
Integration with Flow Chemistry and Automated Synthesis for this compound
The adoption of continuous-flow synthesis is a growing trend in the pharmaceutical and fine chemical industries due to its potential for improved safety, efficiency, and scalability. acs.org The synthesis of this compound and its derivatives is well-suited for this technology.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the yield and purity of cross-coupling reactions. acs.org The use of packed-bed reactors with heterogeneous catalysts could simplify product purification and catalyst recycling, making the synthesis more sustainable. acs.org For instance, a flow system for the Suzuki-Miyaura cross-coupling reaction using a stabilized polymeric palladium catalyst has been shown to be efficient and applicable for pharmaceutical synthesis. riken.jp
Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the high-throughput screening of reaction conditions to quickly identify the optimal parameters for the synthesis of this compound. This would accelerate the discovery of new derivatives and their potential applications.
Advanced Materials Science Applications of this compound Derivatives
The biphenyl scaffold is a common structural motif in a variety of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronics. rsc.org The specific substitution pattern of this compound makes it an intriguing building block for novel materials.
Derivatives of this compound, where the cyano and chloro groups are further functionalized, could be explored for their liquid crystalline properties. The rigid biphenyl core is conducive to the formation of mesophases, and the introduction of various functional groups can be used to tune the phase behavior and electro-optical properties.
In the realm of organic electronics, the electron-withdrawing nature of the cyano and chloro groups can be exploited to create electron-deficient materials for use as electron-transporting or host materials in OLEDs. The synthesis of oligomers and polymers incorporating the this compound moiety could lead to new materials with tailored electronic properties.
| Potential Application Area | Key Structural Feature | Desired Property |
| Liquid Crystals | Rigid biphenyl core | Tunable mesophase behavior |
| Organic Electronics (OLEDs) | Electron-deficient aromatic system | High electron mobility, suitable energy levels |
| Functional Polymers | Reactive handles (cyano, chloro) | Specific optical or electronic properties |
Deepening Theoretical Understanding through Advanced Computational Models for this compound
Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules. acs.org For this compound, advanced computational models can offer significant insights that can guide experimental work.
Density Functional Theory (DFT) calculations can be used to predict the conformational preferences of the molecule, including the dihedral angle between the two phenyl rings. This is crucial as the conformation can significantly impact the molecule's properties and reactivity. nih.gov Computational studies on chlorinated biphenyls have shown that the substitution pattern influences the conformational mobility and electronic properties. acs.orgnih.gov
Furthermore, computational models can be used to elucidate reaction mechanisms for the synthesis and subsequent transformations of this compound. For example, calculating the activation barriers for different catalytic cycles in cross-coupling reactions can help in the selection of the most promising catalyst systems. acs.org The reactivity of the cyano and chloro groups can also be probed computationally, for instance, by calculating the bond dissociation energies and the susceptibility to nucleophilic or electrophilic attack. nih.gov
| Computational Method | Information Gained | Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, conformational analysis. | Predicting stability, reactivity, and spectroscopic properties. |
| Transition State Theory | Reaction pathways, activation energies. | Guiding the development of synthetic routes and understanding reaction mechanisms. |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. | Understanding behavior in different environments (e.g., solution, materials). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
